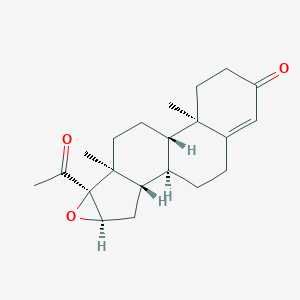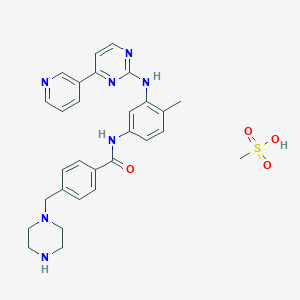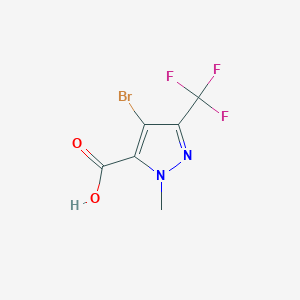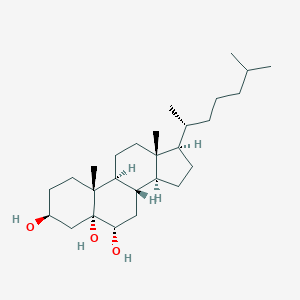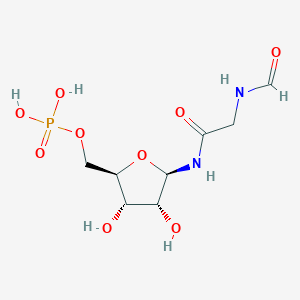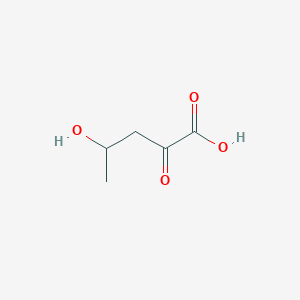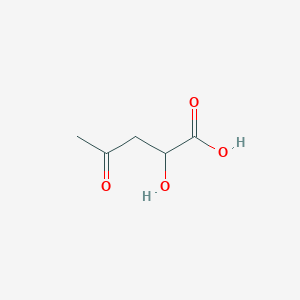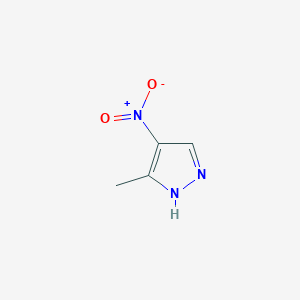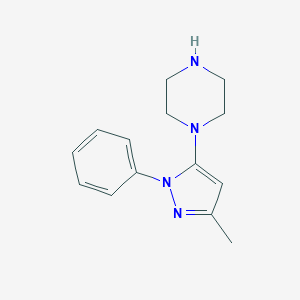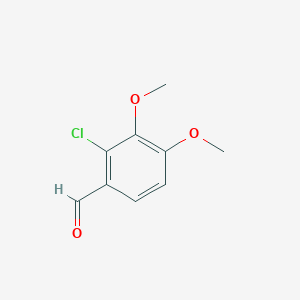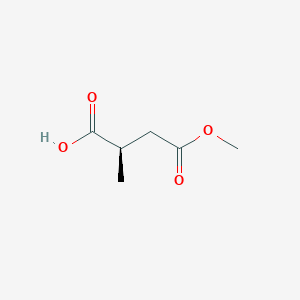
(R)-4-methoxy-2-methyl-4-oxobutanoic acid
Übersicht
Beschreibung
Synthesis Analysis The synthesis of (R)-4-methoxy-2-methyl-4-oxobutanoic acid has been explored in different contexts. One notable study achieved highly enantioselective hydrogenation of 2-(2-methoxy-2-oxoethyl)acrylic acid, leading to (R)-4-methoxy-2-methyl-4-oxobutanoic acid with 99.7% enantiomeric excess using a rhodium-catalyzed process (Ostermeier et al., 2003).
Molecular Structure Analysis The molecular structure of related compounds has been extensively analyzed using various spectroscopic methods. For example, a study on 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provided insights into molecular structure through IR, NMR, and X-ray diffraction studies, offering a model for understanding the structure of (R)-4-methoxy-2-methyl-4-oxobutanoic acid (Raju et al., 2015).
Chemical Reactions and Properties Studies on related compounds such as 4-methylthio-2-oxobutanoic acid revealed its role in cellular processes like apoptosis, providing a context for understanding the reactivity of (R)-4-methoxy-2-methyl-4-oxobutanoic acid (Quash et al., 1995).
Physical Properties Analysis The physical properties of similar compounds, such as crystal structure and thermal analysis, have been characterized in studies like the one on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid (Nayak et al., 2014). These studies offer insights into the physical behavior of (R)-4-methoxy-2-methyl-4-oxobutanoic acid.
Chemical Properties Analysis The chemical properties, such as reactivity and stability, can be inferred from studies on similar compounds. For instance, research on the methionine salvage pathway compound 4-methylthio-2-oxobutanoate provides insights into the chemical behavior of (R)-4-methoxy-2-methyl-4-oxobutanoic acid (Tang et al., 2006).
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis : The asymmetric catalytic hydrogenation of 2-(2-methoxy-2-oxoethyl)acrylic acid to yield (R)-4-methoxy-2-methyl-4-oxobutanoic acid with high enantiomeric excess is significant for producing enantiomerically pure isoprenoid building blocks, crucial in natural product syntheses (Ostermeier et al., 2003).
Pesticide Analysis : A sensitive ELISA developed for analyzing the organophosphorous insecticide fenthion in fruit samples used haptens structurally related to (R)-4-methoxy-2-methyl-4-oxobutanoic acid, demonstrating its role in environmental monitoring and food safety (Zhang et al., 2008).
Cell Apoptosis Studies : Research on the precursor of methional, 4-methylthio-2-oxobutanoic acid, which induces apoptosis in BAF3 lymphoid cells, highlights the potential role of similar compounds in understanding cell death mechanisms (Quash et al., 1995).
Pharmaceutical Applications : Compounds derived from or structurally similar to (R)-4-methoxy-2-methyl-4-oxobutanoic acid have been studied for various pharmaceutical applications, including anti-inflammatory, analgesic, and leukotriene D4 antagonistic activities, showing their potential in drug development (Menozzi et al., 1994; Musser et al., 1987).
Biosynthetic Research : Studies on 4-methylthio-2-oxobutanoate, a biosynthetic intermediate of ethylene from methionine, offer insights into microbial metabolism and biotechnological applications (Billington et al., 1979).
Apoptosis Mechanisms : Research on 4-Methylthio-2-oxobutanoic acid (MTOB) as part of the methionine salvage pathway showed its role in inducing apoptosis, offering insights into cell death mechanisms unrelated to ornithine decarboxylase inhibition (Tang et al., 2006).
Metabolic Pathway Research : Investigation into the metabolites of antirheumatic agents has utilized derivatives of (R)-4-methoxy-2-methyl-4-oxobutanoic acid to understand drug metabolism and design new therapeutic compounds (Sasaki et al., 1998).
Molecular Docking and Structural Studies : Theoretical studies including molecular docking and structural analysis of derivatives of (R)-4-methoxy-2-methyl-4-oxobutanoic acid contribute to understanding their reactivity and potential pharmaceutical applications (Vanasundari et al., 2018).
Synthetic Organic Chemistry : The generation and in situ acylation of enaminone anions from compounds similar to (R)-4-methoxy-2-methyl-4-oxobutanoic acid offer convenient synthetic routes for producing various organic compounds, which have potential applications in medicinal chemistry and material science (McCombie et al., 1991).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R)-4-methoxy-2-methyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(6(8)9)3-5(7)10-2/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQYBUYGFBXQGO-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423220 | |
| Record name | (R)-4-methoxy-2-methyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-methoxy-2-methyl-4-oxobutanoic acid | |
CAS RN |
81025-83-4 | |
| Record name | (R)-4-Methoxy-2-methyl-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81025-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-4-methoxy-2-methyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)
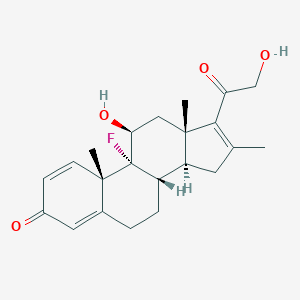
![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)

